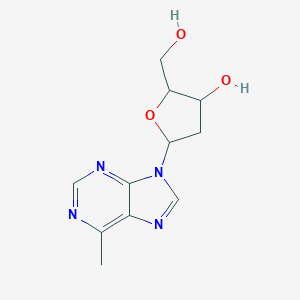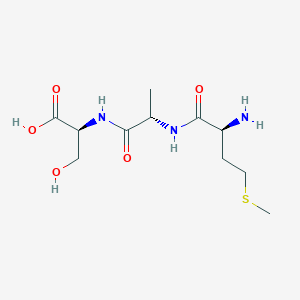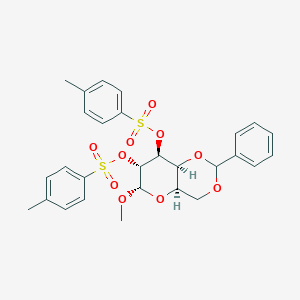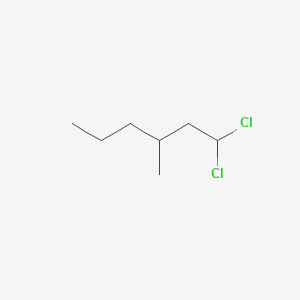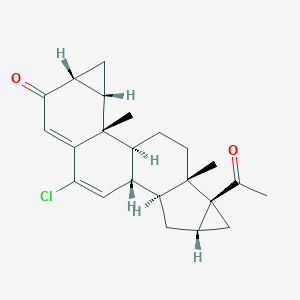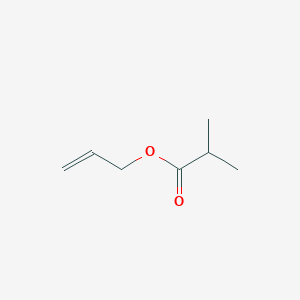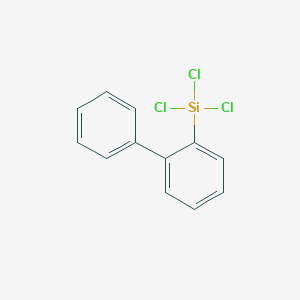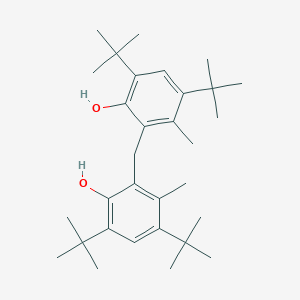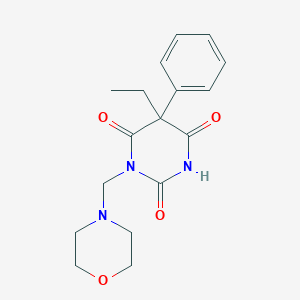![molecular formula C20H30O2 B096397 [2,2'-Bi-p-menth-8-ene]-6,6'-dione CAS No. 18457-34-6](/img/structure/B96397.png)
[2,2'-Bi-p-menth-8-ene]-6,6'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2'-Bi-p-menth-8-ene]-6,6'-dione, also known as camphorquinone, is a yellow crystalline powder that is commonly used in dentistry as a photoinitiator for polymerization of dental resins. This compound has been extensively studied for its unique properties and applications in various fields of research.
Wirkmechanismus
Camphorquinone acts as a photoinitiator by absorbing light energy and transferring it to a co-initiator, which then initiates the polymerization reaction. The mechanism of this process involves the formation of free radicals, which react with monomers to form polymer chains. The efficiency of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a photoinitiator is dependent on the wavelength and intensity of the light source, as well as the concentration and type of co-initiator used.
Biochemical and Physiological Effects:
Camphorquinone has been shown to have low toxicity and minimal biological effects. However, studies have shown that exposure to high concentrations of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene can cause irritation to the skin and eyes. In addition, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene has been shown to have antimicrobial properties, which may have potential applications in the field of dentistry.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a photoinitiator include its high efficiency, low toxicity, and ease of use. However, some limitations include its sensitivity to light and air, which can cause degradation over time. In addition, the use of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a photoinitiator requires the use of a light source, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on [2,2'-Bi-p-menth-8-ene]-6,6'-dionene. One area of interest is the development of new photoinitiators with improved efficiency and stability. Another area of interest is the use of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene in the synthesis of new materials and composites with unique properties. Additionally, further research is needed to investigate the potential antimicrobial properties of [2,2'-Bi-p-menth-8-ene]-6,6'-dionene and its applications in the field of dentistry.
Synthesemethoden
Camphorquinone can be synthesized through the oxidation of camphor with a strong oxidizing agent such as potassium permanganate or sodium hypochlorite. The reaction yields [2,2'-Bi-p-menth-8-ene]-6,6'-dionene as a yellow crystalline solid in high purity and yield.
Wissenschaftliche Forschungsanwendungen
Camphorquinone has been widely used in scientific research for its ability to initiate polymerization reactions when exposed to light. This property has been utilized in various fields including dentistry, biomedicine, and material science. In dentistry, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene is used as a photoinitiator for dental resins, which are commonly used for filling cavities and repairing teeth. In biomedicine, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene has been used as a photosensitizer for photodynamic therapy, a treatment for cancer and other diseases. In material science, [2,2'-Bi-p-menth-8-ene]-6,6'-dionene has been used as a photoinitiator for the synthesis of various polymers and composites.
Eigenschaften
| 18457-34-6 | |
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
2-methyl-3-(2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexyl)-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C20H30O2/c1-11(2)15-7-17(13(5)19(21)9-15)18-8-16(12(3)4)10-20(22)14(18)6/h13-18H,1,3,7-10H2,2,4-6H3 |
InChI-Schlüssel |
GVMQRYCIHSDNRX-UHFFFAOYSA-N |
SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
Kanonische SMILES |
CC1C(CC(CC1=O)C(=C)C)C2CC(CC(=O)C2C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


